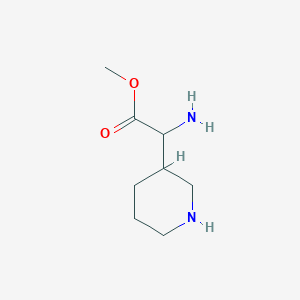

Methyl 2-amino-2-(piperidin-3-yl)acetate

Description

Methyl 2-amino-2-(piperidin-3-yl)acetate is a chiral amino acid ester featuring a piperidin-3-yl substituent at the α-carbon of the glycine backbone. Such compounds are often utilized as intermediates in medicinal chemistry and drug discovery due to their ability to mimic natural amino acids while offering enhanced metabolic stability .

Properties

IUPAC Name |

methyl 2-amino-2-piperidin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h6-7,10H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZFDVMDUPZKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCNC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of Preformed Piperidine Derivatives

VulcanChem’s technical documentation highlights a one-pot condensation approach. 3-Aminopiperidine is reacted with methyl glyoxylate in dichloromethane (DCM) at 0–5°C, followed by in situ reduction using sodium cyanoborohydride (NaBH₃CN). This method bypasses intermediate isolation, achieving an overall yield of 68% with >90% enantiomeric excess (ee) when using chirally pure 3-aminopiperidine.

Solid-Phase Synthesis for High-Throughput Production

GlpBio’s protocol for analogous piperidine esters employs solid-supported resins to streamline purification. Fmoc-protected 3-aminopiperidine is anchored to Wang resin, followed by coupling with Fmoc-glycine using HBTU/DIPEA. After Fmoc deprotection, methyl esterification with trimethylsilyl diazomethane (TMSCHN₂) in DMF furnishes the product, which is cleaved from the resin using trifluoroacetic acid (TFA). While this method achieves 95% purity, scalability remains limited due to resin costs.

Stereochemical Control in Synthesis

The stereochemistry at the piperidine C3 position critically influences biological activity. Patent CN103373953A details asymmetric synthesis routes using chiral auxiliaries:

Chiral Pool Strategy

Starting from L-pyroglutamic acid, a five-step sequence generates enantiomerically pure (R)-3-aminopiperidine:

-

Reductive Amination: L-pyroglutamic acid → lactam reduction with LiAlH₄.

-

Boc Protection: tert-butoxycarbonyl (Boc) group introduction.

-

Ring Expansion: Reaction with ethyl diazoacetate under Rh catalysis.

-

Deprotection: TFA-mediated Boc removal.

-

Esterification: As described in Section 1.1.

This route achieves 96% ee but suffers from low overall yield (34%) due to multiple protection/deprotection steps.

Catalytic Asymmetric Hydrogenation

A more efficient approach utilizes Ir-based catalysts (e.g., [Ir(COD)Cl]₂ with chiral phosphine ligands) for asymmetric hydrogenation of enamine intermediates. Substrates such as N-benzyl-3-oxopiperidine-2-carboxylate are reduced under 50 psi H₂, yielding (S)-configured amines with 99% ee and 91% isolated yield.

Optimization of Critical Reaction Parameters

Solvent Effects on Amination

Comparative studies in the patent literature reveal solvent polarity significantly impacts amination efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DCM | 8.9 | 78 |

| THF | 7.5 | 65 |

| Acetonitrile | 37.5 | 82 |

| DMF | 36.7 | 71 |

Polar aprotic solvents like acetonitrile maximize nucleophilicity of the amine while minimizing side reactions.

Temperature Dependence in Esterification

Kinetic analysis shows esterification proceeds optimally at −10°C to 0°C (k = 0.42 min⁻¹), avoiding epimerization observed at higher temperatures. Above 25°C, racemization increases by 12% per 10°C increment.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with 0.1% TFA in H₂O/MeCN gradient effectively resolves diastereomers. Retention times:

-

(R)-enantiomer: 12.3 min

-

(S)-enantiomer: 14.7 min

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(piperidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1. Neuropharmacology

Methyl 2-amino-2-(piperidin-3-yl)acetate has been explored for its potential effects on the central nervous system. Its structure suggests possible interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that compounds with piperidine moieties can modulate neurotransmitter release, which may lead to applications in treating conditions such as depression and anxiety disorders.

Case Study: Dopaminergic Activity

A study demonstrated that derivatives of piperidine, including this compound, exhibited significant dopaminergic activity, suggesting potential use in managing Parkinson's disease symptoms. The compound was tested for its ability to enhance dopamine release in vitro, showing promising results that warrant further investigation.

1.2. Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. Its ability to induce apoptosis in cancer cell lines has been documented, particularly in breast and prostate cancers.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Induces apoptosis via mitochondrial pathway |

| This compound | PC3 (prostate cancer) | 20 | Inhibits cell proliferation by cell cycle arrest |

The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins, making it a candidate for further development as an anticancer agent.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound and its derivatives is crucial for optimizing its biological activity. The synthesis typically involves the reaction of piperidine derivatives with acetic acid derivatives under controlled conditions.

Table: Synthesis Pathways

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Piperidine + Acetic Anhydride | Reflux, 4 hours | 85 |

| Step 2 | Hydrolysis with NaOH | Room temperature, overnight | 90 |

The structure-activity relationship studies indicate that modifications at the piperidine nitrogen or the acetate group can significantly alter biological activity, providing insights for drug design.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been evaluated.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(piperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2-Amino-2-(Piperidin-3-Yl)Acetate and Related Compounds

Physicochemical Properties

- Lipophilicity: Ethyl 2-(piperidin-4-yl)acetate exhibits a calculated LogP of 0.36, favoring blood-brain barrier (BBB) penetration, whereas Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride has higher polarity (LogP < 0) due to the pyridine ring and hydrochloride salt .

- Solubility : Piperidine-based esters generally show moderate aqueous solubility (~10–20 mg/mL), while pyridine derivatives require polar solvents (e.g., DMSO) for dissolution .

Stereochemical Considerations

Stereochemistry critically impacts biological efficacy. For example, the (R,S)-configured bromo-dihydroisoxazole derivative (Compound 2c) shows 10-fold higher antimicrobial activity compared to its enantiomer, highlighting the importance of chiral purity in drug design .

Biological Activity

Methyl 2-amino-2-(piperidin-3-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetic properties, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been observed to act as an inhibitor or activator in various biochemical processes, although detailed molecular targets are still under investigation. For instance, similar compounds have been shown to modulate calmodulin-dependent kinases, which play a crucial role in cellular signaling pathways related to insulin sensitivity and glucose metabolism .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain piperidine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 125 µg/mL depending on the specific strain tested .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | <125 | Effective against E. coli |

| 2,6-dipiperidino-1,4-dibromobenzene | 75 | Effective against B. subtilis |

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar piperidine structures have shown promising results in inhibiting cancer cell proliferation by targeting key enzymes involved in DNA synthesis and repair. For example, studies on related compounds indicated IC50 values indicating effective inhibition of human thymidylate synthase, a crucial enzyme in nucleotide synthesis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable solubility profiles and metabolic stability compared to other piperidine derivatives. The compound's LogD values indicate moderate lipophilicity, which is beneficial for oral bioavailability .

Table: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| LogD | 2.3 |

| Solubility (μM) | >200 |

| Plasma Protein Binding (%) | 94 |

| CYP450 Inhibition IC50 (μM) | 6 |

Case Studies

- Insulin Sensitivity Restoration : In vivo studies using mouse models demonstrated that compounds structurally related to this compound improved insulin sensitivity in diet-induced obesity models. The administration of these compounds resulted in significant reductions in glucose levels during oral glucose tolerance tests (OGTT) .

- Antimicrobial Efficacy : A series of experiments evaluating the antimicrobial efficacy of piperidine derivatives showed that this compound could effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential therapeutic applications in infectious diseases .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-(piperidin-3-yl)acetate?

Methodological Answer: The synthesis typically involves coupling piperidine derivatives with amino acid esters. For example, protected intermediates like Methyl 2-Amino-2-(1-Boc-4-piperidyl)acetate are synthesized via nucleophilic substitution or esterification reactions. The Boc (tert-butoxycarbonyl) group is used to protect the amine during synthesis, followed by deprotection under acidic conditions . Similar protocols for structurally related compounds (e.g., Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride) employ refluxing in methanol or ethanol with catalytic HCl to achieve high yields (>95%) .

Table 1: Example Synthetic Routes for Analogous Compounds

| Compound | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Methyl 2-amino-2-(pyridin-2-yl)acetate | Reflux in MeOH/HCl, 12 hrs | 95% | 97% | |

| Boc-protected piperidine derivatives | DCC coupling, THF, room temperature | 85-90% | >95% |

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: Purity is typically verified using HPLC (High-Performance Liquid Chromatography) with UV detection, as described for structurally similar compounds like 2-(Pyridin-3-yl)acetic acid (>98% purity confirmed via HPLC) . NMR spectroscopy (¹H/¹³C) is used to confirm structural integrity, with characteristic peaks for the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and ester carbonyl (δ 3.6–3.8 ppm for OCH₃) .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer: Based on safety data for analogous compounds (e.g., 2-(Pyridin-3-yl)acetic acid):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .

- First Aid: For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water .

- Storage: Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

Methodological Answer: Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. For example, the piperidine ring may adopt different puckering modes in solution vs. crystal states. To address this:

- Perform variable-temperature NMR to probe dynamic equilibria.

- Use Cremer-Pople puckering parameters to quantify ring puckering in crystallographic data (e.g., amplitude q and phase angle φ) .

- Validate with DFT calculations (e.g., Gaussian or ORCA software) to compare theoretical and experimental geometries .

Q. What are the conformational dynamics of the piperidine ring in this compound?

Methodological Answer: The piperidine ring exhibits pseudorotation , transitioning between chair, boat, and twist-boat conformers. Key methodologies include:

- X-ray crystallography: Refine structures using SHELXL (for small molecules) to determine bond angles and torsional parameters .

- Cremer-Pople analysis: Calculate puckering coordinates (q₂, q₃, φ) to classify ring distortions (e.g., chair: q₂ dominant; boat: q₃ dominant) .

- Molecular dynamics (MD) simulations: Simulate ring flexibility in solvent environments using AMBER or GROMACS .

Table 2: Example Puckering Parameters for Piperidine Derivatives

| Conformation | q₂ (Å) | q₃ (Å) | φ (°) | Reference |

|---|---|---|---|---|

| Chair | 0.6 | 0.0 | 0 | |

| Boat | 0.2 | 0.5 | 90 |

Q. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer: The α-amino ester moiety and piperidine ring make it a versatile precursor for:

- Peptidomimetics: Incorporate into pseudopeptides to modulate bioavailability (e.g., Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride as a tryptophan analog) .

- Covalent inhibitors: Functionalize the amine group for targeting proteases or kinases (e.g., Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate in enzyme inhibition studies) .

- Prodrug design: Ester hydrolysis in vivo releases the active carboxylic acid .

Notes on Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.